
3,4-Thiophenediamine,tetrahydro-,1,1-dioxide,cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is an organic compound with the molecular formula C4H10N2O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two amino groups and a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) typically involves the reduction of thiophene derivatives followed by the introduction of amino groups. One common method involves the reduction of 3,4-dinitrothiophene to 3,4-diaminothiophene, which is then subjected to oxidation to form the sulfone group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst, and oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Further oxidized derivatives with additional functional groups.
Reduction Products: Thiophene derivatives with reduced sulfur groups.
Substitution Products: Compounds with substituted amino groups.
科学的研究の応用
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can participate in redox reactions, while the amino groups can form hydrogen bonds and interact with active sites of proteins. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or alteration of cellular signaling.
類似化合物との比較
Similar Compounds
3,4-Diaminothiophene: Lacks the sulfone group, making it less reactive in certain redox reactions.
Thiophene-2,5-diamine: Different substitution pattern on the thiophene ring, leading to different chemical properties.
Tetrahydrothiophene-1,1-dioxide: Lacks the amino groups, limiting its use in substitution reactions.
Uniqueness
3,4-Thiophenediamine, tetrahydro-, 1,1-dioxide, cis-(9CI) is unique due to the presence of both amino and sulfone groups, which confer a combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C4H10N2O2S |
|---|---|
分子量 |
150.20 g/mol |
IUPAC名 |
(3R,4S)-1,1-dioxothiolane-3,4-diamine |
InChI |
InChI=1S/C4H10N2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ |
InChIキー |
SHSRKYMXSFBHOU-ZXZARUISSA-N |
異性体SMILES |
C1[C@H]([C@H](CS1(=O)=O)N)N |
正規SMILES |
C1C(C(CS1(=O)=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
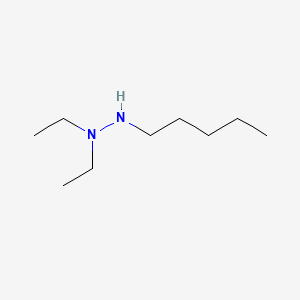
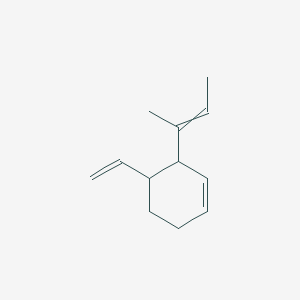
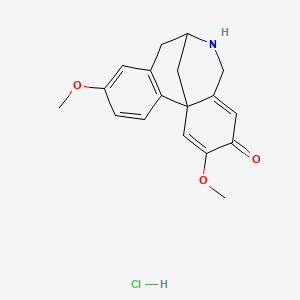
![2-Methylpyrazino[2,3-b]pyrazine](/img/structure/B13802674.png)
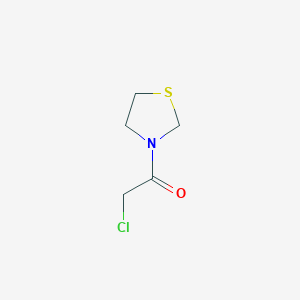

![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
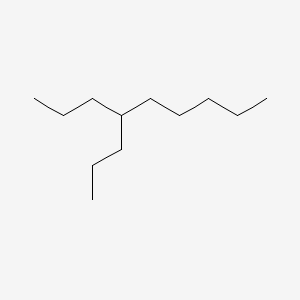
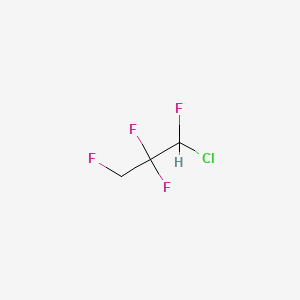
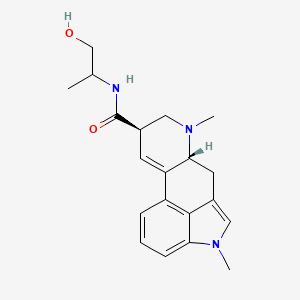

![1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B13802733.png)
![N-Cyclopropyl-2-(5,6-dimethyl-2-propyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802737.png)
